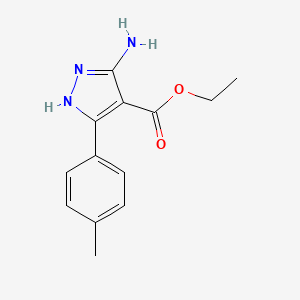

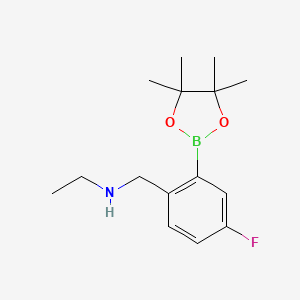

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-dimethoxybenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

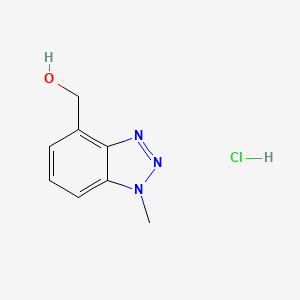

The compound is a complex organic molecule that contains several functional groups, including a furan-2-carbonyl group, a tetrahydroisoquinoline group, and a benzenesulfonamide group. These groups are common in many biologically active compounds and could potentially confer interesting properties to the molecule .

Chemical Reactions Analysis

Furan-2-carbonyl compounds can undergo a variety of chemical reactions. For example, furan-2-carbonyl isothiocyanate can react with nitrogen nucleophiles to form a new series of heterocycles .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Molecular Synthesis and X-ray Characterization : Research on tetrahydro-diepoxybenzo[de]isoquinoline derivatives through the tandem [4+2] cycloaddition process has contributed to the understanding of molecular interactions and the importance of F⋯O interactions in the solid state. This study has implications for the design of novel compounds with specific molecular properties (Grudova et al., 2020).

Structural Basis for Enzyme Inhibition : Investigations into the structural interactions between human carbonic anhydrases and isoquinolinesulfonamides have elucidated the mechanisms of enzyme inhibition. These studies provide insights for designing selective inhibitors for therapeutically relevant enzymes (Mader et al., 2011).

Potential Therapeutic Applications

Anti-tumor Activities : New pyran or furan-tetrahydroquinoline derivatives have been synthesized and evaluated for their anti-tumor activities in vitro, showcasing the potential of such compounds in cancer therapy (Hai Li, 2013).

Enantioselective Synthesis for Alkaloid Production : The controlled deprotonation and alkylation of specific tetrahydroisoquinoline derivatives have been used for the preparation of various alkaloids, indicating their potential in the synthesis of complex natural products (Blank & Opatz, 2011).

Chemical Interaction Studies

Exploration of Furan-Carbonyl Compounds : Research into furan-2-carbonyl C-glycosides and phenolic diglycosides offers insights into the synthesis of novel compounds with potential for radical scavenging activities, highlighting the versatility of furan-carbonyl derivatives in medicinal chemistry (Disadee et al., 2012).

Molecular Docking and Biological Evaluation : Studies on benzofuran–appended 4-aminoquinazoline hybrids against epidermal growth factor receptor tyrosine kinase inhibitors indicate the use of these compounds in targeted cancer therapy, showcasing the integration of chemical synthesis, biological evaluation, and computational modeling (Mphahlele et al., 2018).

Mecanismo De Acción

Target of Action

The primary target of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-dimethoxybenzenesulfonamide is Tryptase beta-2 . Tryptase beta-2 is a protease enzyme predominantly found in mast cells and plays a crucial role in allergic and inflammatory responses .

Mode of Action

This compound acts as a nonpeptide inhibitor of human mast cell tryptase . It binds to the active site of the Tryptase beta-2 enzyme, preventing it from catalyzing its substrate. This inhibition disrupts the normal function of the enzyme, leading to a decrease in allergic and inflammatory responses .

Biochemical Pathways

It is known that the inhibition of tryptase beta-2 can disrupt the release of inflammatory mediators from mast cells, which are involved in various allergic and inflammatory pathways .

Result of Action

The inhibition of Tryptase beta-2 by this compound can lead to a reduction in the release of inflammatory mediators from mast cells . This can result in decreased inflammation and allergic responses at the molecular and cellular levels .

Propiedades

IUPAC Name |

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2,5-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O6S/c1-28-18-7-8-19(29-2)21(13-18)31(26,27)23-17-6-5-15-9-10-24(14-16(15)12-17)22(25)20-4-3-11-30-20/h3-8,11-13,23H,9-10,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJARCEMQTHSVAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenethyl)-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2972676.png)

![Ethyl 4-((4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2972682.png)

![2-((7-acetyl-3-(3-chloro-4-fluorophenyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2972694.png)